Welcome to the BenchChem Online Store!
molecular formula C2H3F3O B1586222 2,2,2-Trifluoroethanol-d3 CAS No. 77253-67-9

2,2,2-Trifluoroethanol-d3

Cat. No. B1586222
M. Wt: 103.06 g/mol
InChI Key: RHQDFWAXVIIEBN-IDPMSXFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05414140

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C1(C)C=CC=CC=1>>[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al+3:3].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
When precipitation of product
CUSTOM
Type
CUSTOM
Details
(1-2 hr)
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
before collecting the solid product

Outcomes

Product
Name
Type
product
Smiles
FC(C[O-])(F)F.[Al+3].FC(C[O-])(F)F.FC(C[O-])(F)F
Name
Type
product
Smiles
[Al](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.76 mmol
Name
Type
product
Smiles
C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.528 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05414140

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C1(C)C=CC=CC=1>>[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al+3:3].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
When precipitation of product
CUSTOM
Type
CUSTOM
Details
(1-2 hr)
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
before collecting the solid product

Outcomes

Product
Name
Type
product
Smiles
FC(C[O-])(F)F.[Al+3].FC(C[O-])(F)F.FC(C[O-])(F)F
Name
Type
product
Smiles
[Al](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.76 mmol
Name
Type
product
Smiles
C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.528 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05414140

Procedure details

Aluminum trifluoroethoxide was prepared by treatment of a toluene solution of triethylaluminum (0.38M) with these equivalents of trifluoroethanol at -25° C. After gas evolution was complete, the reaction mixture was allowed to stand at room temperature. When precipitation of product appeared to be well-advanced (1-2 hr), the reaction mixture was cooled at -25° C. for 18 hr before collecting the solid product. From 1.76 mmol of Et3Al and 0.528 g trifluoroethanol was obtained 435 mg of white solid, mp 171°-172° C. 1H NMR (THF-d8): 4.1 (q, J=8). 19F NMR (THF-d8): -77.0 (bd s), trace signals at -76.3 and-77.7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Al:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10].C1(C)C=CC=CC=1>>[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al+3:3].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[F:10][C:9]([F:12])([F:11])[CH2:8][O-:13].[Al:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH2:1][CH3:2].[CH2:8]([OH:13])[C:9]([F:12])([F:11])[F:10] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Al](CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
When precipitation of product
CUSTOM
Type
CUSTOM
Details
(1-2 hr)
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
before collecting the solid product

Outcomes

Product
Name
Type
product
Smiles
FC(C[O-])(F)F.[Al+3].FC(C[O-])(F)F.FC(C[O-])(F)F
Name
Type
product
Smiles
[Al](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.76 mmol
Name
Type
product
Smiles
C(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.528 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 435 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.